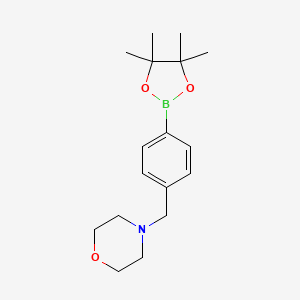
4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基)吗啉
描述
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
含有 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苄基)吗啉结构的化合物因其合成和结构特性而被广泛研究。例如,Huang 等人(2021 年)研究了带有苯环的硼酸酯中间体,通过 FTIR、NMR 光谱、质谱和 X 射线衍射证实了它们的结构。这些方法提供了对这些化合物的构象和晶体学方面的见解,并通过密度泛函理论 (DFT) 研究进一步证实 (Huang 等,2021 年)。
化学合成方法
合成这种化合物的衍生物的方法论一直是研究的重要领域。Takagi 和 Yamakawa (2013 年) 探索了偶氮化物催化的芳基溴化物的硼化作用,展示了一种合成 (4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)芳烃的有效方法 (Takagi 和 Yamakawa,2013 年)。
分子结构优化
此类化合物的分子结构优化一直是关注的焦点,研究深入探讨了它们的振动特性和 DFT 分析。Wu 等人(2021 年)合成了化合物并对其进行了表征,通过 DFT 和单晶 X 射线衍射进行构象分析,揭示了重要的物理化学性质 (Wu 等,2021 年)。
硼酸基探针中的应用
一个值得注意的应用领域是用于检测过氧化氢的硼酸基荧光探针。Lampard 等人(2018 年)合成了一系列硼酸酯荧光探针,证明了它们通过各种荧光响应检测 H2O2 的功效 (Lampard 等,2018 年)。
生物活性与合成
吗啉衍生物的合成和生物活性也是一个重要的研究领域。Mamatha S.V 等人(2019 年)合成了一种吗啉衍生物,并对其进行了各种生物活性筛选,包括抗菌和抗糖尿病作用 (Mamatha S.V 等,2019 年)。
安全和危害
作用机制
Mode of Action
It is known that compounds with a dioxaborolane group are often used in organic synthesis reactions, such as the suzuki-miyaura cross-coupling reaction . This suggests that the compound might interact with its targets through a similar mechanism, but this needs to be confirmed with further studies.
Biochemical Pathways
Based on its structural similarity to other dioxaborolane compounds, it may be involved in borylation and hydroboration reactions .
Action Environment
It is known that the compound is sensitive to air and moisture , suggesting that these factors could potentially influence its stability and efficacy.
生化分析
Biochemical Properties
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in biochemical reactions, especially in the context of boron-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of boron-carbon bonds. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enabling the transfer of the boron moiety to the target molecule.
Cellular Effects
The effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine on cellular processes are primarily related to its role in synthetic chemistry. In cellular environments, this compound can influence cell signaling pathways and gene expression by modifying the chemical structure of biomolecules. For instance, it can be used to introduce boron-containing groups into proteins or nucleic acids, potentially altering their function and activity . Additionally, the compound may affect cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine involves its ability to form stable boron-carbon bonds. This compound binds to palladium catalysts, facilitating the transfer of the boron moiety to the target molecule. The boron atom in the compound coordinates with the palladium catalyst, enabling the formation of a boron-carbon bond through a transmetalation process . This mechanism is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is involved in various metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors that facilitate the incorporation of boron into biomolecules . This interaction can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules and exert its effects . The compound’s activity and function are influenced by its localization, as it may interact with different sets of enzymes and proteins in various cellular compartments.
属性
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXYIWXEYXHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383722 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-79-6 | |
| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((morpholino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




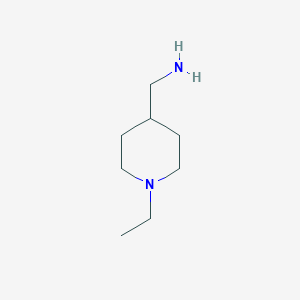

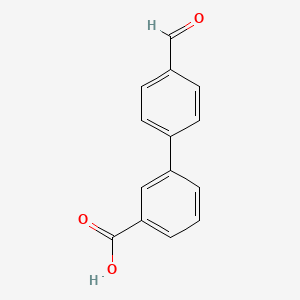
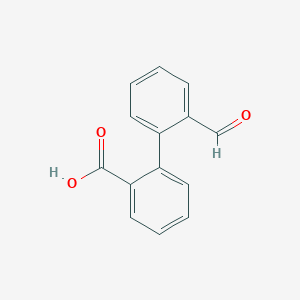

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

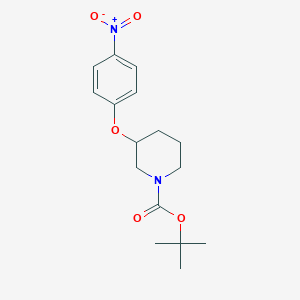
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
